trans-2-Methoxycarbonylcyclopropane-boronicacid

Description

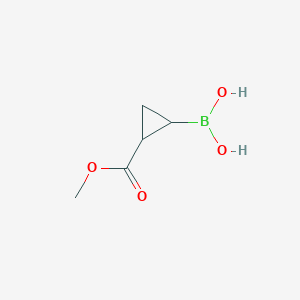

trans-2-Methoxycarbonylcyclopropane-boronic acid (CAS: 1422542-08-2) is a cyclopropane derivative functionalized with a methoxycarbonyl group at the second carbon and a boronic acid group at the first carbon of the cyclopropane ring. Its molecular formula is C₅H₉BO₄, with a molar mass of approximately 143.94 g/mol . The compound’s trans configuration ensures spatial separation of the methoxycarbonyl and boronic acid groups, which influences its reactivity and stability.

Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, making this compound valuable in pharmaceutical synthesis and materials science. The methoxycarbonyl group enhances solubility in polar organic solvents (e.g., THF, DMF) compared to non-polar analogs, while the cyclopropane ring introduces steric constraints that may modulate reaction kinetics .

Properties

Molecular Formula |

C5H9BO4 |

|---|---|

Molecular Weight |

143.94 g/mol |

IUPAC Name |

(2-methoxycarbonylcyclopropyl)boronic acid |

InChI |

InChI=1S/C5H9BO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4,8-9H,2H2,1H3 |

InChI Key |

RLYQLGPXMSNVBX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CC1C(=O)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methoxycarbonylcyclopropane-boronic acid typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the boronic acid group. One common method involves the reaction of a methoxycarbonyl-substituted alkene with a boron-containing reagent under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of trans-2-Methoxycarbonylcyclopropane-boronic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki–Miyaura cross-couplings. Key findings include:

Example Reaction :

-

Conditions : Typically requires a base (e.g., KCO) and catalytic Pd(0) in THF or dioxane .

-

Yield : Reported yields for analogous cyclopropylboronic acids range from 17–90%, depending on substrate sterics .

Transmetalation with Transition Metals

The compound participates in transmetalation beyond palladium:

-

Rhodium-Catalyzed Additions : Reacts with Rh(I)–OH complexes to form Rh–C bonds, enabling catalytic additions to enones or aldehydes .

-

Gold Catalysis : Au(III) complexes facilitate transmetalation, forming Au–cyclopropyl intermediates for C–H functionalization .

Key Mechanistic Insight :

The B–C bond (1.556–1.613 Å) exhibits minimal π-character, favoring σ-bond cleavage during metal transfer .

Stability and Oxidation

-

Atmospheric Oxidation : The B–C bond is thermodynamically labile (B–O bond energy > B–C), making the compound susceptible to oxidative cleavage in air, especially under humid conditions .

-

Stabilization Strategies : Anhydrous storage or conversion to MIDA (N-methyliminodiacetic acid) boronate esters enhances stability .

Functional Group Transformations

-

Ester Hydrolysis : The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Boronate Ester Formation : Reacts with diols (e.g., pinacol) to form stable boronate esters, useful in Suzuki reactions .

Comparative Reactivity Data

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl Bromide | 60–85 | Pd(PPh), KCO, 80°C |

| Rh-Catalyzed Addition | Cyclohexenone | 45–70 | RhCl(COD), HO, RT |

| Oxidation | O, HO | N/A | Ambient, 24h |

Scientific Research Applications

Chemistry: Trans-2-Methoxycarbonylcyclopropane-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors and in drug design. Trans-2-Methoxycarbonylcyclopropane-boronic acid may be investigated for similar applications.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role in facilitating efficient chemical transformations makes it a valuable tool in various industrial processes.

Mechanism of Action

The mechanism by which trans-2-Methoxycarbonylcyclopropane-boronic acid exerts its effects is primarily through its participation in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Key Properties of trans-2-Methoxycarbonylcyclopropane-boronic Acid and Analogues

Functional Group Impact

- Boronic Acid vs. Carboxylic Acid : The boronic acid group in the target compound enables participation in Suzuki-Miyaura reactions, unlike the carboxylic acid in CAS 1257122-69-2, which is more suited for hydrogen bonding or salt formation .

- Methoxycarbonyl vs. Aromatic Substituents : The methoxycarbonyl group in the target compound improves solubility in polar solvents compared to the hydrophobic 4-methoxy-3-methylphenyl group in CAS 1257122-69-2 .

Reactivity and Stability

- Hydrolytic Stability : Boronic acids are prone to hydrolysis under aqueous conditions. The electron-withdrawing methoxycarbonyl group may slightly destabilize the boronic acid moiety compared to electron-donating groups (e.g., methyl), though direct evidence is lacking .

Biological Activity

Trans-2-Methoxycarbonylcyclopropane-boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications for enzyme inhibition and drug design. This article explores the biological activity of trans-2-Methoxycarbonylcyclopropane-boronic acid, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

Trans-2-Methoxycarbonylcyclopropane-boronic acid possesses a cyclopropane ring that contributes to its rigidity and spatial orientation, which may enhance its interaction with biological targets. The boronic acid functional group is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H19BO4 |

| Molecular Weight | 224.08 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming covalent bonds with the active site serine residue. This mechanism is crucial for the development of therapeutic agents targeting proteolytic enzymes involved in various diseases, including cancer and diabetes .

- Anticancer Activity : Research indicates that boronic acids can exhibit anticancer properties by inhibiting key enzymes involved in tumor progression. The structural modifications in compounds like trans-2-Methoxycarbonylcyclopropane-boronic acid may enhance selectivity towards cancerous cells while reducing toxicity to normal cells .

- Antibacterial and Antiviral Properties : Some studies suggest that boronic acids can disrupt bacterial cell wall synthesis and viral replication processes, making them potential candidates for developing new antibiotics and antiviral therapies .

Case Study 1: Inhibition of Dipeptidyl Peptidase IV (DPPIV)

A series of studies have demonstrated that boronic acids, including derivatives similar to trans-2-Methoxycarbonylcyclopropane-boronic acid, can effectively inhibit DPPIV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. The (R)-stereoisomer was found to be particularly effective in inhibiting DPPIV activity, showcasing the importance of stereochemistry in biological activity .

Case Study 2: Anticancer Activity

In a recent study, trans-2-Methoxycarbonylcyclopropane-boronic acid was evaluated for its anticancer potential against various cancer cell lines. The compound showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Biological Activity Profiles

The biological activity profiles of trans-2-Methoxycarbonylcyclopropane-boronic acid can be summarized as follows:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining trans-2-Methoxycarbonylcyclopropane-boronic acid with high stereochemical purity?

- Methodological Answer : The synthesis should prioritize cyclopropanation strategies using transition-metal catalysts (e.g., rhodium or palladium) to enforce trans-stereochemistry. Key steps include:

- Using vinyl boronic esters as precursors for cyclopropanation via [2+1] cycloaddition .

- Purification via recrystallization (avoiding silica gel chromatography to prevent boronic acid degradation) .

- Confirming stereochemistry using NOESY NMR to verify trans-configuration of substituents .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm the cyclopropane ring and substituent positions. NMR can verify boronic acid integrity .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97%) and detect boroxine impurities .

- X-ray Diffraction (XRD) : For unambiguous structural confirmation, especially if crystallinity is achievable .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the boronic acid group’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Conduct kinetic studies comparing coupling efficiency with non-strained aryl boronic acids.

- Use DFT calculations to model ring strain effects on boronate intermediate stability .

- Monitor reaction progress via in situ NMR to track boronic acid consumption rates .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Methodological Answer :

- Standardize reaction conditions (e.g., solvent, base, temperature) across studies to isolate variables .

- Analyze impurities (e.g., residual Pd catalysts, boroxines) via ICP-MS or MALDI-TOF to assess their impact on catalytic activity .

- Compare substrate scope limitations between studies to identify steric/electronic biases .

Q. What strategies mitigate boroxine formation during storage or handling?

- Methodological Answer :

- Store under inert atmosphere (argon) at -20°C in anhydrous DMSO or THF to suppress dehydration .

- Add stabilizing agents (e.g., pinacol) to form boronate esters, which resist cyclization .

- Pre-purify via vacuum sublimation to remove trace water before long-term storage .

Q. Can computational models predict solvent effects on this compound’s stability and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.